3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
Overview
Description
3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is a complex organic compound with the molecular formula C22H20N4O4 and a molecular weight of 404.4186 . This compound is characterized by its unique structure, which includes methoxy groups and an imidazo[1,2-b]pyridazinyl moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazinyl core and subsequent coupling with the benzamide moiety. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide include other benzamide derivatives and imidazo[1,2-b]pyridazinyl compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of methoxy groups and the imidazo[1,2-b]pyridazinyl moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,4-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-18-8-7-15(12-19(18)29-2)22(27)23-16-6-4-5-14(11-16)17-13-26-20(24-17)9-10-21(25-26)30-3/h4-13H,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZDXPYWEQIQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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